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Compound Name: 4-Bromothiophenol

Cat. No.: B107966

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophenol is a halogenated aromatic thiol that serves as a versatile intermediate and
building block in organic synthesis. Its unique combination of a nucleophilic thiol group and a
bromine-substituted aromatic ring allows for a wide range of chemical transformations. This
makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and functional
materials. This guide provides a comprehensive overview of the core properties, spectral data,
reactivity, and key experimental applications of 4-Bromothiophenol.

Physicochemical Properties

4-Bromothiophenol is a white to beige crystalline solid with a characteristic stench.[1] It is
sensitive to air and should be stored under an inert atmosphere.[2][3] Key quantitative
properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Bromothiophenol
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Property Value Reference(s)
CAS Number 106-53-6 [4]
Molecular Formula CeHsBrS [4]
Molecular Weight 189.07 g/mol [4]
Appearance White Po beige crystals or o]
crystalline powder
Melting Point 71-76 °C [1][3]
Boiling Point 239 °C (at 760 mmHg) [1114]
Density 1.526 g/cm3 [2][3]
pKa 6.08 £ 0.10 (Predicted) [2][5]
Slightly soluble in water.
Solubility Soluble in organic solvents like  [2][6]

ethanol and ether.

Vapor Pressure

0.0954 mmHg at 25°C

[3]

Spectral Data

The structural identity of 4-Bromothiophenol is confirmed by various spectroscopic
techniques. The key spectral data are summarized in the following tables.

'H NMR Spectroscopy

Table 2: 1H NMR Spectral Data (Solvent: CDCl3)
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Chemical Shift (5,

Multiplicity Assignment Reference(s)
ppm)
Aromatic CH (ortho to
~7.32 Doublet [2]
Br)
Aromatic CH (ortho to
~7.13 Doublet [2]
SH)
~3.42 Singlet Thiol SH [2]
13C NMR Spectroscopy
Table 3: 13C NMR Spectral Data (Solvent: CDCIs)
Chemical Shift (6, ppm) Assignment Reference(s)
~132.0 Aromatic C (ortho to SH) [4107]
~130.0 Aromatic C (ortho to Br) [4107]
~129.0 Aromatic C-SH [4107]
~118.0 Aromatic C-Br [41[7]
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Peaks
Wavenumber (cm~—?) Bond Vibration Reference(s)

3100 - 3000 Aromatic C-H Stretch [8]
2600 - 2550 S-H Stretch (Thiol) [8]
~1570 C=C Aromatic Ring Stretch 9]
~1470 C=C Aromatic Ring Stretch [9]
850 - 550 C-Br Stretch [10]
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Mass Spectrometry

The electron ionization mass spectrum of 4-Bromothiophenol shows a characteristic
molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern (M/M+2) is
observed for the molecular ion and bromine-containing fragments.

Table 5: Major Mass Spectrometry Fragments (m/z)

m/z Fragment Identity Reference(s)
188/190 [M]* (Molecular lon) [1]
109 M - Br]* [1]
65 [CsHs]* [1]

Reactivity and Applications

4-Bromothiophenol is a key intermediate in the synthesis of more complex molecules,
primarily due to the reactivity of its thiol and bromo functionalities.

S-Nucleophilicity: The thiol group is nucleophilic and can be readily alkylated, acylated, or
used in addition reactions.

e Cross-Coupling Reactions: The aryl bromide moiety is an excellent handle for palladium-
catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-
Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom
bonds.[11]

o Disulfide Formation: Like other thiols, it can be oxidized to form the corresponding disulfide,
4,4'-dibromodiphenyl disulfide.[12]

» Drug Development: It is used as a reagent in the synthesis of compounds with potential
biological activity, such as indolyl-3-ethanone-a-thioethers, which have shown promise as
non-toxic antimalarial agents.[11]

Experimental Protocols
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Detailed methodologies for key transformations involving 4-Bromothiophenol are provided

below.

Synthesis of 4-Bromothiophenol

Two primary methods for the synthesis of 4-Bromothiophenol are reported in the literature:

e Reduction of 4-Bromobenzenesulfonyl Chloride: This method involves the reduction of the
corresponding sulfonyl chloride using agents like red phosphorus and iodine in an acidic

medium.[13]

o Hydrogenation of 4,4'-Dibromodiphenyl Disulfide: The disulfide can be cleaved via
hydrogenation to yield two equivalents of the thiol.[13]

A general workflow for the synthesis, workup, and purification is depicted below.
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General workflow for the synthesis and purification of 4-Bromothiophenol.
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Representative Application: Suzuki-Miyaura Cross-
Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-
coupling of 4-Bromothiophenol with an arylboronic acid.

Materials and Reagents:

4-Bromothiophenol

 Arylboronic acid (1.2 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)s4, 5 mol%)

e Base (e.g., K2COs or K3POa, 2.0 equivalents)

e Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
o Water (degassed)

» Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
o Magnetic stirrer and heating plate

o Ethyl acetate, water, and brine for workup

e Anhydrous sodium sulfate or magnesium sulfate
 Silica gel for column chromatography

Procedure:

e Reaction Setup: To a Schlenk flask, add 4-Bromothiophenol (1.0 mmol), the arylboronic
acid (1.2 mmol), and the base (2.0 mmol).

 Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or
Nitrogen). Repeat this cycle three times.
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Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous
solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL). Bubble the mixture with
the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the
palladium catalyst (0.05 mmol).

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir
vigorously.[6]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
Dilute the mixture with ethyl acetate and water.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and
extract the aqueous layer twice more with ethyl acetate.

Washing and Drying: Combine the organic layers and wash with water, followed by brine.
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired
coupled product.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/pdf/detailed_experimental_protocol_for_Suzuki_coupling_with_4_aminodibenzofuran.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reaction Setup

Combine 4-Bromothiophenol,
Arylboronic Acid, and Base
in Schlenk Flask

Y

Evacuate and Backfill
with Inert Gas (x3)

Y

Add Degassed Solvent,
Water, and Pd Catalyst

Reaction
Y

Heat and Stir
(80-110 °C)

Y

Monitor by
TLC or LC-MS

Reaction Complete

Workup &‘;’urification

Cool to Room Temp.
Add EtOAc and H20

Y
Extract with EtOAc (x3)

Y

Wash with Brine,
Dry over Na2SOa4

Y

Concentrate and Purify
(Column Chromatography)

Pure Coupled Product

Click to download full resolution via product page

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Safety and Handling

4-Bromothiophenol is a hazardous substance and must be handled with appropriate safety
precautions.

GHS Classification:
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[13]

Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye
damage or causes skin irritation.[13]

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[13]

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation:
H335 - May cause respiratory irritation.[13]

Precautionary Measures:

Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or
vapors. Wash hands and any exposed skin thoroughly after handling.[1]

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and
eye/face protection (safety goggles and face shield).

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an
inert atmosphere.[3] Store locked up.

In case of contact:

o Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present
and easy to do. Continue rinsing and seek immediate medical attention.[1]

o Skin: Wash off immediately with soap and plenty of water while removing all contaminated
clothing. Seek immediate medical attention.[1]

o Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor
immediately.[12]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b107966?utm_src=pdf-body
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://m.chemicalbook.com/SpectrumEN_106-53-6_1HNMR.htm
https://www.sigmaaldrich.com/TW/zh/technical-documents/protocol/chemistry-and-synthesis/reaction-design-and-optimization/kitalysis-suzuki-miyaura-set-up
https://m.chemicalbook.com/SpectrumEN_106-53-6_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_106-53-6_1HNMR.htm
https://www.rsc.org/suppdata/c7/ob/c7ob02866k/c7ob02866k1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison
center or doctor if you feel unwell.[12]

Incompatible Materials:

» Strong oxidizing agents, strong bases.[1]

Hazardous Decomposition Products:

» Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2z), hydrogen
halides, and sulfur oxides.[1]

This document is intended for informational purposes only and should not be used as a
substitute for a comprehensive safety data sheet (SDS) or professional safety guidance.
Always consult the latest SDS before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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